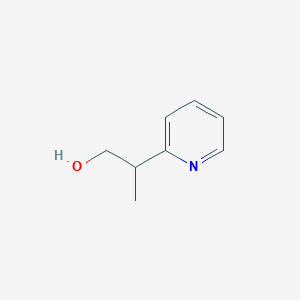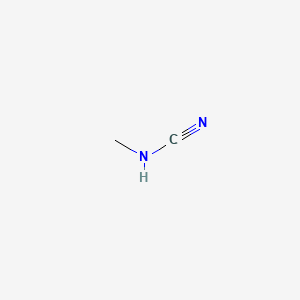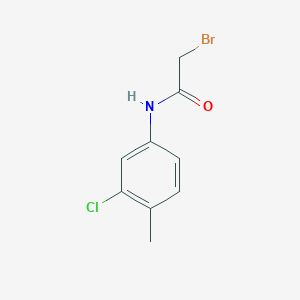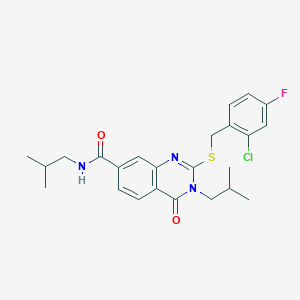
2-(Pyridin-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Pyridin-2-yl)propan-1-ol” is a chemical compound that is used as a reagent in the synthesis of pyridylalcohols, which exhibit hypoglycemic activity in fasted rats . It is a light yellow or brown liquid .
Synthesis Analysis
The synthesis of “2-(Pyridin-2-yl)propan-1-ol” involves the use of N-hetaryl ureas and alcohols in a catalyst-free synthesis . The reaction proceeds through the intermediate formation of hetaryl isocyanates . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Chemical Reactions Analysis
“2-(Pyridin-2-yl)propan-1-ol” is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives have been found to exhibit better anti-fibrotic activities than Pirfenidone and Bipy55′DC .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyridin-2-yl)propan-1-ol” are not fully detailed in the sources. It is described as a light yellow or brown liquid .Applications De Recherche Scientifique
Molecular Aggregation Studies
2-(Pyridin-2-yl)propan-1-ol has been studied for its role in molecular aggregation. In a study focusing on pyridine-propan-2-ol solutions, it was found that the hydrogen-bonded aggregates (H-aggregates) in these solutions exhibit shifts in ring vibration bands. This shift is influenced by the pyridine concentration, indicating a relationship between the structure of 2-(Pyridin-2-yl)propan-1-ol and its aggregation properties in solution. Quantum-chemical calculations have further confirmed these findings, highlighting the significance of 2-(Pyridin-2-yl)propan-1-ol in studying molecular interactions and aggregate formation (Tukhvatullin et al., 2010).
Coordination Chemistry
Another significant application of 2-(Pyridin-2-yl)propan-1-ol is in coordination chemistry. Research has demonstrated its use in forming complexes with metals like Cadmium(II). These complexes have been characterized using various spectroscopic methods and crystallography, revealing details about their structure and potential applications in materials science and catalysis (Hakimi et al., 2013).
Synthesis of Novel Compounds
2-(Pyridin-2-yl)propan-1-ol is also used in the synthesis of novel compounds. For instance, derivatives of this compound have been synthesized with potential α1 receptor antagonistic activity. This demonstrates the compound's versatility as a building block in medicinal chemistry, contributing to the development of new pharmacological agents (Hon, 2013).
Catalysis and Chemical Reactions
In catalysis, 2-(Pyridin-2-yl)propan-1-ol has been investigated for its role in reactions like dehydrogenation. Studies have looked into the interaction of this compound with various catalysts, providing insights into reaction mechanisms and the development of more efficient catalytic processes (Legrouri et al., 1998).
Hydrogen Bonding and Crystallization Studies
Research has also explored the effect of 2-(Pyridin-2-yl)propan-1-ol on hydrogen bonding and crystallization processes. Studies have shown how pyridine, a component of this compound, influences the crystallization of certain molecules, providing valuable insights into molecular interactions and the design of new materials (Matsumoto et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
2-pyridin-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZXELXVPQSDGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)propan-1-ol | |
CAS RN |
68888-19-7 |
Source


|
| Record name | 2-(pyridin-2-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2951027.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2951031.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2951034.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2951035.png)


![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2951040.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2951043.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride](/img/structure/B2951044.png)
![8-methoxy-6-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2951046.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2951050.png)